![molecular formula C14H19NO4 B563412 L-Phenyl-D5-alanine-2,3,3-D3-N-T-boc CAS No. 106881-07-6](/img/structure/B563412.png)
L-Phenyl-D5-alanine-2,3,3-D3-N-T-boc
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Overview
Description
“L-Phenyl-D5-alanine-2,3,3-D3-N-T-boc” is a labelled form of L-Phenylalanine . L-Phenylalanine is an essential amino acid that is biologically converted into L-tyrosine, another one of the DNA-encoded amino acids . This compound is not intended for human or veterinary use but for research use only.
Molecular Structure Analysis
The molecular formula of “L-Phenyl-D5-alanine-2,3,3-D3-N-T-boc” is C14H19NO4. The molecular weight is 273.358. For the related compound “L-Phenyl-[d5]-alanine-[2,3,3-d3]”, the molecular formula is C9H3D8NO2 and the molecular weight is 173.24 .Physical And Chemical Properties Analysis
“L-Phenyl-D5-alanine-2,3,3-D3-N-T-boc” has a melting point of 270-275°C (dec.) . The optical activity is [α]25/D -33.0°, c = 1 in H2O .Scientific Research Applications
- Metabolomics : Researchers use L-Phenyl-D5-alanine-2,3,3-D3-N-T-boc in gas chromatography-mass spectrometry (GC-MS) based plasma metabolomics studies. By analyzing metabolic profiles, they identify potential biomarkers for diseases like hepatocellular carcinoma .
Metabolomics and Biomarker Discovery
These applications highlight the versatility of L-Phenyl-D5-alanine-2,3,3-D3-N-T-boc across diverse scientific disciplines. Its unique properties make it a valuable tool for unraveling complex biological and chemical phenomena . If you need further details or additional applications, feel free to ask!
Mechanism of Action
Target of Action
L-Phenyl-D5-alanine-2,3,3-D3-N-T-boc is a deuterated derivative of L-Phenylalanine . L-Phenylalanine is an essential α-amino acid that plays a crucial role in various biological processes . .
Mode of Action
As a deuterated compound, it may interact with its targets in a similar manner to its non-deuterated counterpart, L-Phenylalanine . Deuterated compounds are often used in metabolic studies and drug development due to their altered physicochemical properties compared to their non-deuterated counterparts .
Biochemical Pathways
L-phenylalanine, the non-deuterated counterpart, is involved in several biochemical pathways, including protein synthesis and the production of other bioactive molecules .
Pharmacokinetics
As a deuterated compound, it might exhibit altered pharmacokinetic properties compared to its non-deuterated counterpart .
Result of Action
As a deuterated derivative of l-phenylalanine, it might exhibit similar biological effects .
Action Environment
Like other deuterated compounds, its stability and efficacy might be influenced by factors such as temperature, ph, and the presence of other molecules .
properties
IUPAC Name |
(2S)-2,3,3-trideuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15-11(12(16)17)9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17)/t11-/m0/s1/i4D,5D,6D,7D,8D,9D2,11D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYJPUMXJBDHSIF-ZAYSQZROSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])[C@@]([2H])(C(=O)O)NC(=O)OC(C)(C)C)[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60662320 |
Source
|
Record name | N-(tert-Butoxycarbonyl)-L-(alpha,beta,beta,2,3,4,5,6-~2~H_8_)phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60662320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
106881-07-6 |
Source
|
Record name | N-(tert-Butoxycarbonyl)-L-(alpha,beta,beta,2,3,4,5,6-~2~H_8_)phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60662320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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